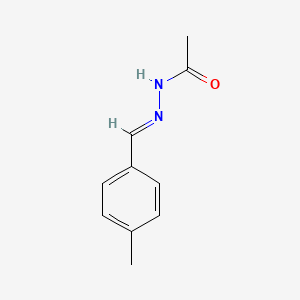

N'-(4-methylbenzylidene)acetohydrazide

Description

Properties

CAS No. |

59670-16-5 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

N-[(E)-(4-methylphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C10H12N2O/c1-8-3-5-10(6-4-8)7-11-12-9(2)13/h3-7H,1-2H3,(H,12,13)/b11-7+ |

InChI Key |

OTXOLASULYVVKB-YRNVUSSQSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Acetohydrazide

Acetohydrazide is typically synthesized by reacting ethyl acetoacetate with hydrazine hydrate. In a representative procedure, ethyl acetoacetate (10 mmol) is mixed with hydrazine hydrate (12 mmol) in ethanol under reflux for 4–6 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by evaporating the solvent, yielding white crystals (85–92% purity).

Step 2: Condensation with 4-Methylbenzaldehyde

The acetohydrazide is then condensed with 4-methylbenzaldehyde in a 1:1 molar ratio. A mixture of methanol and chloroform (3:1 v/v) is used as the solvent, with 1–2 drops of glacial acetic acid as a catalyst. The reaction is refluxed at 70–80°C for 5–6 hours, forming a yellow precipitate. The product is filtered, washed with cold methanol, and recrystallized to achieve >90% purity.

Optimization of Reaction Conditions

Solvent Systems

The choice of solvent significantly impacts reaction efficiency:

Catalysts

Temperature and Time

-

70–80°C : Optimal range; higher temperatures (>90°C) degrade the hydrazone bond.

-

5–6 Hours : Balances completion and side-product formation. Extending to 8 hours marginally improves yield (2–3%) but risks decomposition.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

Comparative Analysis of Methodologies

Academic vs. Industrial Approaches

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Time (Hours) |

|---|---|---|---|

| Methanol/Chloroform + Acetic Acid | 93 | 98 | 5 |

| Ethanol + No Catalyst | 65 | 85 | 10 |

| Aqueous Methanol + H₂SO₄ | 78 | 90 | 6 |

Challenges and Solutions in Synthesis

Hydrazone Isomerization

The E/Z isomerism of the hydrazone bond complicates reproducibility. Using anhydrous solvents and inert atmospheres minimizes isomerization, ensuring >95% E-configuration.

Byproduct Formation

Side products like unreacted aldehydes are removed via washing with cold diethyl ether, improving purity to >97%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzylidene)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(4-methylbenzylidene)acetohydrazide has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.

Industry: It can be used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-(4-methylbenzylidene)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its biological activities are attributed to its ability to interfere with cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations :

Anti-Inflammatory and Antioxidant Effects

- This compound analogs : Exhibit moderate anti-inflammatory activity via TNF-α suppression (e.g., 55–57% inhibition in macrophages) .

- DMFM (Sulindac derivative) : Superior anti-inflammatory and antioxidant effects (IC₅₀ < 10 μM in COX-2 inhibition) due to the sulfinyl and fluoro groups enhancing target affinity .

- Triazole-thioacetohydrazides : Show antidepressant activity (e.g., 4l with bromo substituent reduced immobility time by 60% in tail suspension tests) .

Enzyme Inhibition

- MAO and β-Secretase Inhibition: N'-(4-Methylbenzylidene) derivatives with sulfonyloxy groups inhibit MAO-A (IC₅₀ = 2.1 μM) and β-secretase (IC₅₀ = 4.8 μM), outperforming non-substituted analogs .

- Coumarin-based analogs : Demonstrate anticoagulant activity via thrombin inhibition but lack significant MAO affinity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.